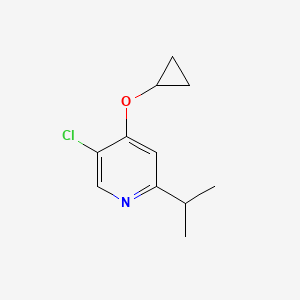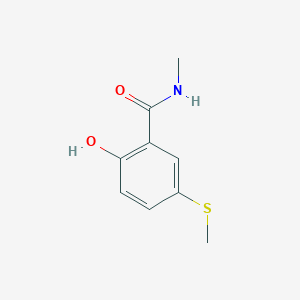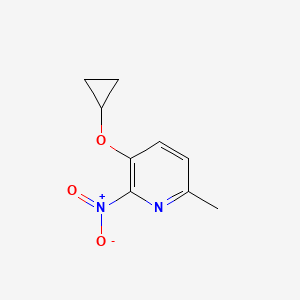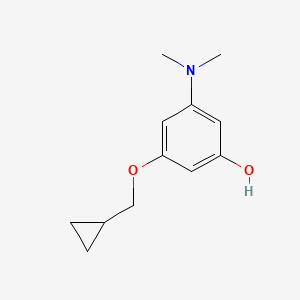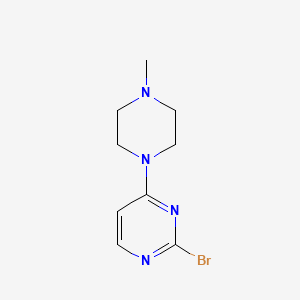
2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom and a methylpiperazine group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine can be synthesized through a one-step reaction involving 5-bromo-2-chloropyrimidine and N-methylpiperazine . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can include nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (S_NAr): Common nucleophiles include amines, thiols, and alkoxides. The reaction typically requires a polar aprotic solvent and a base.
Palladium-Catalyzed Cross-Coupling: Reagents such as arylboronic acids or stannanes are used in the presence of a palladium catalyst and a base. Solvents like toluene or DMF are often employed.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine could yield an aminopyrimidine derivative, while a cross-coupling reaction with an arylboronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A positional isomer with the bromine atom at a different position on the pyrimidine ring.
Uniqueness
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the methylpiperazine group on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13BrN4 |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
2-bromo-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 |
Clave InChI |
PVLRXWYBBNLOGV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


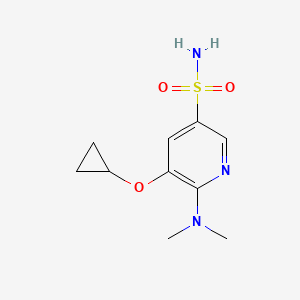
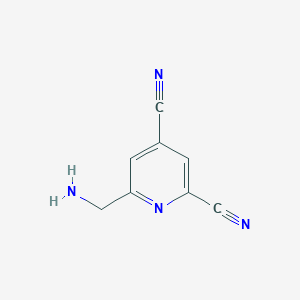


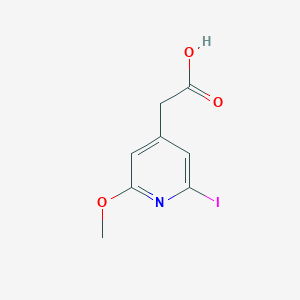
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)

![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
